molecular formula C11H11NO3 B11895558 3-Ethyl-2-oxoindoline-5-carboxylic acid

3-Ethyl-2-oxoindoline-5-carboxylic acid

Cat. No.: B11895558
M. Wt: 205.21 g/mol
InChI Key: KTVWKKBTUXRUTH-UHFFFAOYSA-N
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Description

3-Ethyl-2-oxoindoline-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-oxoindoline-5-carboxylic acid typically involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . The reaction is carried out under reflux with acetic acid and hydrochloric acid as catalysts . Another method involves the reaction of indole derivatives with dihydrofuran, providing a mixture of products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-oxoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-Ethyl-2-oxoindoline-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-oxoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Oxoindoline-5-carboxylic acid: Similar structure but lacks the ethyl group.

    3-Methyl-2-oxoindoline-5-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.

    2-Oxoindoline-3-carboxylic acid: Different position of the carboxylic acid group.

Uniqueness

3-Ethyl-2-oxoindoline-5-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-ethyl-2-oxo-1,3-dihydroindole-5-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-2-7-8-5-6(11(14)15)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13)(H,14,15)

InChI Key

KTVWKKBTUXRUTH-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CC(=C2)C(=O)O)NC1=O

Origin of Product

United States

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